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Compound of Interest

Compound Name: N-(6-Formylpyridin-2-yl)acetamide

Cat. No.: B175368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structure elucidation of the novel compound N-(6-Formylpyridin-
2-yl)acetamide. Due to the absence of published experimental data for this specific molecule,

this guide presents a robust, hypothetical framework based on established synthetic routes and

predictive spectroscopic analysis, drawing parallels with closely related, characterized

compounds.

Introduction
N-(6-Formylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in medicinal

chemistry and drug development due to the prevalence of the acetamide and formyl-pyridine

scaffolds in biologically active molecules. Accurate structure determination is the cornerstone of

understanding its chemical properties and potential therapeutic applications. This document

outlines the logical workflow for its synthesis and the multi-faceted spectroscopic approach

required for its unambiguous structure elucidation.

Proposed Synthetic Pathway
The synthesis of N-(6-Formylpyridin-2-yl)acetamide can be logically achieved through a two-

step process, commencing with the synthesis of the key intermediate, 2-amino-6-

formylpyridine, followed by N-acetylation.
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Proposed Synthesis of N-(6-Formylpyridin-2-yl)acetamide

Step 1: Synthesis of Precursor

Step 2: N-Acetylation

2-Amino-6-methylpyridine

2-Amino-6-formylpyridine
(CAS: 332884-35-2)

Oxidation

N-(6-Formylpyridin-2-yl)acetamide

Acetic Anhydride or
Acetyl Chloride

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: N-Acetylation of 2-Amino-6-
formylpyridine
This protocol describes a general method for the N-acetylation of an aminopyridine derivative.

Dissolution: Dissolve 2-amino-6-formylpyridine (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF).

Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or pyridine,

to the solution.
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Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) or acetyl

chloride (1.1 eq) dropwise while stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction with water and extract the product with an

organic solvent.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.

Structure Elucidation Workflow
The definitive identification of N-(6-Formylpyridin-2-yl)acetamide requires a combination of

spectroscopic techniques to probe its molecular structure.

Structure Elucidation Workflow

Synthesized Compound

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)
(1H, 13C, COSY, HSQC)

Spectroscopic Data Analysis

Structure Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b175368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Logical workflow for spectroscopic structure elucidation.

Spectroscopic Data Analysis (Predicted and Analog-
Based)
The following tables summarize the expected spectroscopic data for N-(6-Formylpyridin-2-
yl)acetamide. These values are based on predictions and data from analogous compounds.

Mass Spectrometry
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

Parameter Expected Value Notes

Molecular Formula C8H8N2O2

Molecular Weight 164.16 g/mol

(M+H)+ m/z 165.06 Expected in ESI+ mode.

Key Fragments m/z 122, 94, 43

Corresponding to loss of acetyl

group, loss of formyl and

acetyl, and acetyl cation.

Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups present in the molecule.
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Functional Group
Expected Wavenumber (cm-

1)
Vibration Mode

N-H (Amide) 3300 - 3100 Stretching

C-H (Aromatic) 3100 - 3000 Stretching

C=O (Aldehyde) 1710 - 1690 Stretching

C=O (Amide I) 1680 - 1650 Stretching

N-H (Amide II) 1550 - 1510 Bending

C=N, C=C (Pyridine) 1600 - 1450 Ring Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

1H NMR (Predicted, 400 MHz, CDCl3)

Proton

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Aldehyde (-CHO) 9.9 - 10.1 Singlet (s) - 1H

Pyridine H-3 7.8 - 8.0 Doublet (d) ~8.0 1H

Pyridine H-4 7.6 - 7.8 Triplet (t) ~8.0 1H

Pyridine H-5 8.1 - 8.3 Doublet (d) ~8.0 1H

Amide (-NH) 8.5 - 9.5 Singlet (s) - 1H

Acetyl (-CH3) 2.1 - 2.3 Singlet (s) - 3H

13C NMR (Predicted, 100 MHz, CDCl3)
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Carbon Expected Chemical Shift (δ, ppm)

Aldehyde (-CHO) 190 - 194

Amide (-C=O) 168 - 170

Pyridine C-2 150 - 153

Pyridine C-6 152 - 155

Pyridine C-4 138 - 140

Pyridine C-3 120 - 122

Pyridine C-5 118 - 120

Acetyl (-CH3) 23 - 25

Signaling Pathways and Logical Relationships
While the specific biological activity of N-(6-Formylpyridin-2-yl)acetamide is yet to be

determined, compounds with similar structural motifs have been implicated in various signaling

pathways. For instance, substituted pyridines are known to interact with kinases and other

enzymes. The elucidation of its biological function would follow a standard drug discovery

workflow.
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Hypothetical Biological Screening Workflow

N-(6-Formylpyridin-2-yl)acetamide

High-Throughput Screening
(e.g., Kinase Panel)

Test

Hit Identification

Identify Active Compounds

Lead Optimization

Structure-Activity Relationship

Preclinical Studies

Develop Candidate
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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